1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine

Lipophilicity Drug Design ADME

1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine (CAS 1250950-83-4, MF: C9H13N5, MW: 191.23 g/mol) is a heterocyclic hybrid incorporating a 3-aminopyrazole core tethered via an ethyl linker to a 2-methylimidazole moiety. The scaffold presents one hydrogen-bond donor, five hydrogen-bond acceptors, a topological polar surface area (TPSA) of 61.66 Ų, and a computed octanol-water partition coefficient (LogP) of 0.67.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B13059041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCN2C=CC(=N2)N
InChIInChI=1S/C9H13N5/c1-8-11-3-5-13(8)6-7-14-4-2-9(10)12-14/h2-5H,6-7H2,1H3,(H2,10,12)
InChIKeySRRISPPCAFLRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine (CAS 1250950-83-4): Core Physicochemical & Structural Profile for Procurement Decisions


1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine (CAS 1250950-83-4, MF: C9H13N5, MW: 191.23 g/mol) is a heterocyclic hybrid incorporating a 3-aminopyrazole core tethered via an ethyl linker to a 2-methylimidazole moiety . The scaffold presents one hydrogen-bond donor, five hydrogen-bond acceptors, a topological polar surface area (TPSA) of 61.66 Ų, and a computed octanol-water partition coefficient (LogP) of 0.67 . This compound belongs to the broader imidazolylpyrazole family, members of which have been investigated as α-glucosidase inhibitors [1], antifungal agents against Fusarium oxysporum [2], and kinase inhibitor scaffolds [3]; however, the specific substitution pattern of the title compound—2-methyl on imidazole and an unsubstituted pyrazole C-4 position—determines its distinct pharmacological and synthetic profile relative to close analogs.

Why Generic Substitution of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine with In-Class Analogs Is Not Scientifically Justified


Despite sharing a common imidazolyl-pyrazole framework, in-class analogs of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine differ in at least two critical substitution features—the presence or absence of the 2-methyl group on the imidazole ring and the nature of the substituent at the pyrazole C-4 position—that produce quantifiably distinct lipophilicity profiles . For example, removal of the 2-methyl group (des-methyl analog, CAS 1339383-88-8) reduces computed LogP by approximately 0.31 units (from 0.67 to 0.36), while introduction of a chloro or methyl substituent at C-4 increases LogP to 1.32 and 0.98, respectively . In predictive ADME models, a LogP shift of 0.3–0.6 units corresponds to a 2- to 4-fold change in octanol-water partitioning, which can materially alter membrane permeability, non-specific protein binding, and oral absorption potential [1]. Furthermore, the unsubstituted C-4 position on the target compound preserves a reactive site for electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling, whereas the 4-chloro and 4-bromo analogs occupy this site, limiting downstream synthetic diversification. These physicochemical and synthetic distinctions mean that simply interchanging the target compound with the des-methyl, 4-chloro, 4-methyl, or 4-bromo analog without re-optimizing assay conditions or synthetic routes risks introducing uncontrolled variables that may confound structure–activity relationship (SAR) interpretation or reaction outcomes.

Quantitative Comparative Evidence Guide: 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound Versus Des-Methyl Analog

The 2-methyl substituent on the imidazole ring of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine provides a quantifiable increase in lipophilicity relative to the des-methyl analog. The target compound exhibits a computed LogP of 0.67, compared with 0.36 for 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1339383-88-8) . This difference of 0.31 LogP units represents an approximately 2-fold increase in octanol-water partition coefficient, which can increase passive membrane permeability and modulate non-specific protein binding [1]. In kinase inhibitor programs, small alkyl substituents on solvent-exposed heterocycles have been shown to enhance cellular potency without necessarily altering biochemical IC50, making this feature important for cell-based versus biochemical assay concordance.

Lipophilicity Drug Design ADME

Lipophilicity Differentiation: Target Compound Versus 4-Chloro Analog

Introduction of a chlorine atom at the pyrazole C-4 position of the 4-chloro analog (CAS 1340252-13-2) increases computed LogP to 1.32, compared with 0.67 for the unsubstituted target compound . The ΔLogP of +0.65 corresponds to an approximately 4.5-fold increase in octanol-water partitioning [1]. This shift moves the 4-chloro analog across the commonly cited optimal LogP range for oral drugs (1–3), whereas the target compound remains below this window, potentially resulting in superior aqueous solubility but lower passive membrane flux. Additionally, the chlorine atom adds 34.45 Da to the molecular weight (225.68 vs. 191.23 g/mol) and introduces a dipole moment that may alter hydrogen-bonding geometry with biological targets.

Lipophilicity Halogen Effects SAR

Synthetic Versatility: Unsubstituted C-4 Position as a Differentiator from 4-Halo and 4-Methyl Analogs

The target compound bears a hydrogen atom at the pyrazole C-4 position, whereas the 4-chloro (CAS 1340252-13-2), 4-bromo, and 4-methyl (CAS 1339175-35-7) analogs occupy this site with a non-exchangeable substituent . The unsubstituted C-4 position permits late-stage diversification via electrophilic halogenation (NBS, NCS), Vilsmeier-Haack formylation, or direct C–H activation/cross-coupling, thereby enabling library synthesis from a common intermediate [1]. In contrast, the 4-chloro and 4-bromo analogs can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling, but the scope of compatible reactions differs fundamentally from that of an unsubstituted arene. The 4-methyl analog is largely inert to further functionalization at C-4 under mild conditions. For medicinal chemistry groups that require iterative SAR exploration at the pyrazole C-4 vector, the unsubstituted target compound is the only member of this analog series that offers a free site for chemical elaboration.

Synthetic Chemistry Cross-Coupling Diversification

Class-Level Biological Precedent: Imidazolylpyrazole Scaffolds as Kinase and Enzyme Inhibitor Cores

Although direct biological data for this specific compound (CAS 1250950-83-4) are not publicly disclosed in peer-reviewed literature, structurally related imidazolylpyrazoles have demonstrated quantifiable enzyme and cell-based activities that establish the scaffold's relevance for drug discovery. A series of imidazolylpyrazoles (2a–2k) exhibited α-glucosidase inhibition with IC50 values ranging from 95.0 ± 0.5 µM to 372.8 ± 1.0 µM, all superior to the reference drug acarbose (IC50 = 750 ± 1.5 µM) [1]. Pyrazole-imidazole hybrids screened against Fusarium oxysporum f.sp. albedinis showed effective antifungal action in a structure-dependent manner, with SAR analysis confirming that substitution patterns modulate biological potency [2]. In the kinase arena, 1H-pyrazol-3-amine derivatives optimized from the FGFR inhibitor AZD4547 yielded compound 44 with low nanomolar RIPK1 activity (biochemical IC50 not specified in abstract, but cellular protection from necroptosis in the nanomolar range) and high kinome selectivity [3]. These class-level data demonstrate that the imidazole substitution pattern, linker length, and pyrazole C-4 substituent critically modulate target potency and selectivity. The target compound, with its specific 2-methylimidazole and unsubstituted C-4 configuration, occupies a defined point in this SAR landscape distinct from all comparators.

Kinase Inhibition α-Glucosidase Antifungal

Molecular Recognition Features: Hydrogen-Bond Donor/Acceptor Profile Constancy With TPSA Parity Across Analogs

The target compound shares an identical hydrogen-bond donor (1) and acceptor (5) count and a constant TPSA of 61.66 Ų with its des-methyl, 4-chloro, and 4-methyl analogs, as reported from computed property datasets . This invariance means that, within the set, differences in biological target recognition are driven primarily by lipophilicity, steric occupancy at C-4, and imidazole electronics rather than by gross changes in hydrogen-bonding capacity. The constancy of TPSA also implies that passive transcellular absorption differences among analogs are dominated by LogP rather than by polar surface area effects [1]. For scientists conducting computational docking or pharmacophore modeling, this data confirms that any observed potency or selectivity shifts among these analogs can be attributed to the specific substituent effects (methyl, chloro, or hydrogen) rather than to confounding differences in global polarity descriptors.

Hydrogen Bonding Molecular Recognition Pharmacophore

Best-Fit Research & Industrial Application Scenarios for 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine


Kinase Inhibitor Hit-to-Lead Programs Requiring a 3-Aminopyrazole Hinge-Binding Motif With Tunable C-4 Vector

The 3-aminopyrazole substructure is a validated hinge-binding motif in numerous kinase inhibitors, including clinical candidates derived from the FGFR inhibitor AZD4547 scaffold . 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine provides this pharmacophore with an unsubstituted C-4 position (LogP = 0.67, TPSA = 61.66 Ų), allowing medicinal chemists to iteratively introduce aryl, heteroaryl, or alkyl groups at C-4 via electrophilic substitution or cross-coupling to probe kinase selectivity pockets [1]. The 2-methylimidazole moiety may occupy a solvent-exposed or allosteric site, and its moderate lipophilicity contribution (ΔLogP +0.31 vs. des-methyl analog) can enhance cellular permeability without pushing the compound above the Lipinski LogP threshold of 5 [2]. In contrast, the 4-chloro analog (LogP = 1.32) already approaches the lower bound of typical oral drug space and would require dechlorination or further manipulation to free the C-4 site for SAR exploration.

Synthesis of Focused Imidazolylpyrazole Libraries for Phenotypic or Biochemical Screening

For high-throughput screening (HTS) library construction or focused compound collection assembly, the title compound represents a core scaffold that is commercially available at 95% purity with well-characterized physicochemical properties . Its three rotatable bonds and free C-4 position enable rapid parallel diversification, yielding libraries with systematic variation in lipophilicity and steric bulk. The class-level precedent for imidazolylpyrazoles includes α-glucosidase inhibition (IC50 as low as 95 µM vs. acarbose 750 µM) [1] and antifungal activity against Fusarium oxysporum [2], suggesting that libraries derived from this scaffold may hit multiple target classes. The defined LogP of 0.67 positions the compound in a favorable range for both aqueous solubility (avoiding precipitation in assay media) and membrane permeability, a balance that the more lipophilic 4-chloro (LogP 1.32) or 4-methyl (LogP 0.98) analogs may not achieve in the same assay conditions .

Biophysical and Structural Biology Studies Requiring a Chemically Tractable, Low-Molecular-Weight Probe

With a molecular weight of 191.23 g/mol and a single hydrogen-bond donor, 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine falls within the fragment-like chemical space (MW < 250 Da, HBD ≤ 3) . This qualifies it as a potential starting point for fragment-based drug discovery (FBDD), where the free amine at pyrazole C-3 serves as a synthetic handle for fragment growing or linking. X-ray crystallography or NMR-based fragment screening campaigns can utilize the compound's defined geometry (InChIKey: SRRISPPCAFLRKV-UHFFFAOYSA-N) and the fact that TPSA is invariant across the analog series (61.66 Ų) to attribute any observed binding differences solely to the 2-methylimidazole or C-4 substituent [1]. The unsubstituted C-4 position also allows for subsequent installation of heavy atoms (Br, I) to facilitate phasing in crystallographic studies without requiring a separate procurement of the halogenated analog.

Negative Control or Orthogonal Probe in Selectivity Profiling Panels Alongside C-4 Substituted Analogs

Because the target compound and its 4-chloro, 4-methyl, and 4-bromo analogs share identical hydrogen-bond donor/acceptor counts and TPSA (61.66 Ų) but differ in LogP and C-4 steric/electronic properties , they can serve as a matched molecular pair set for selectivity profiling. The unsubstituted C-4 compound can act as a baseline or negative control in panels where a specific kinase or enzyme is known to require a halogen or alkyl substituent at that position for binding. The class-level SAR from pyrazole-imidazole antifungal and α-glucosidase studies indicates that C-4 substitution significantly modulates potency [1][2]; thus, the target compound provides an essential reference point for deconvoluting the contribution of the C-4 substituent to target engagement and off-target activity. Procurement of the entire analog set—each with confirmed LogP and purity data—enables rigorous, internally controlled selectivity profiling.

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